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molecular formula C9H7NO2 B141460 Methyl 4-cyanobenzoate CAS No. 1129-35-7

Methyl 4-cyanobenzoate

Cat. No. B141460
M. Wt: 161.16 g/mol
InChI Key: KKZMIDYKRKGJHG-UHFFFAOYSA-N
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Patent
US06433211B1

Procedure details

m-Cyanobenzamide (73.0 g, 0.5 mol) which has a purity of 99% or more and methanol (460.3 g) were placed in a 2 l-separable flask, and the mixture was allowed to react at 64° C. for 12 hours while a 20% hydrochloric acid/methanol solution (162.4 g) prepared in advance was added thereto with stirring. Gas chromatographic analysis revealed that the reaction mixture contained 74.9 g of methyl p-cyanobenzoate (yield 93%).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
162.4 g
Type
reactant
Reaction Step Two
Quantity
460.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)C(N)=O)#[N:2].Cl.[CH3:13][OH:14].[CH3:15][OH:16]>>[C:1]([C:3]1[CH:4]=[CH:5][C:9]([C:13]([O:16][CH3:15])=[O:14])=[CH:10][CH:11]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)N)C=CC1
Step Two
Name
Quantity
162.4 g
Type
reactant
Smiles
Cl.CO
Step Three
Name
Quantity
460.3 g
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in advance
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 74.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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